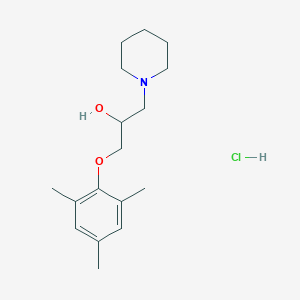1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride
CAS No.: 463929-24-0
Cat. No.: VC7643404
Molecular Formula: C17H28ClNO2
Molecular Weight: 313.87
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 463929-24-0 |
|---|---|
| Molecular Formula | C17H28ClNO2 |
| Molecular Weight | 313.87 |
| IUPAC Name | 1-piperidin-1-yl-3-(2,4,6-trimethylphenoxy)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C17H27NO2.ClH/c1-13-9-14(2)17(15(3)10-13)20-12-16(19)11-18-7-5-4-6-8-18;/h9-10,16,19H,4-8,11-12H2,1-3H3;1H |
| Standard InChI Key | LFKQTMMWAJOADU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)OCC(CN2CCCCC2)O)C.Cl |
Introduction
Structural Characterization and Nomenclature
Core Molecular Architecture
The compound’s IUPAC name, 1-(mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride, systematically describes its structure:
-
Mesityloxy group: A 2,4,6-trimethylphenoxy substituent attached to the first carbon of the propan-2-ol backbone. This aromatic group contributes steric bulk and lipophilicity, potentially enhancing membrane permeability .
-
Piperidin-1-yl group: A six-membered saturated nitrogen heterocycle linked to the third carbon. The piperidine ring’s basic nitrogen atom facilitates salt formation with hydrochloric acid, improving aqueous solubility .
-
Propan-2-ol backbone: The central glycerol-like structure with hydroxyl (-OH) and ether (-O-) functional groups, enabling hydrogen bonding and molecular rigidity .
The hydrochloride salt form stabilizes the compound via ionic interactions between the protonated piperidine nitrogen and chloride counterion, as evidenced by its solid-state stability .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| CAS Registry Number | 463929-24-0 |
| Molecular Formula | |
| Molar Mass | 313.86 g/mol |
| Salt Form | Hydrochloride |
| Hybridization | sp³ (piperidine N), sp² (mesityloxy aryl) |
| Stereochemistry | No defined stereocenters reported |
Spectroscopic Signatures
While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable in public databases, inferences can be drawn from structurally related piperidine and mesityloxy-containing analogs:
-
¹H NMR: Expected signals include a singlet for the three methyl groups on the mesityloxy ring (δ 2.2–2.4 ppm), multiplet resonances for the piperidine protons (δ 1.4–2.8 ppm), and a broad peak for the hydroxyl proton (δ 1.5–2.0 ppm) in non-deuterated solvents .
-
IR Spectroscopy: Stretching vibrations for the hydroxyl group (3200–3600 cm⁻¹), aromatic C=C (1450–1600 cm⁻¹), and C-O ether linkage (1100–1250 cm⁻¹) would dominate the spectrum .
Synthetic Pathways and Industrial Production
Retrosynthetic Analysis
The compound’s synthesis likely follows a modular approach:
-
Mesityloxy Installation: Nucleophilic substitution between mesitol (2,4,6-trimethylphenol) and epichlorohydrin under basic conditions to form 1-(mesityloxy)-2,3-epoxypropane.
-
Piperidine Coupling: Ring-opening of the epoxide with piperidine in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to yield 1-(mesityloxy)-3-piperidin-1-ylpropan-2-ol.
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Table 2: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Epoxide Formation | Mesitol, Epichlorohydrin, NaOH, 80°C | 65–75% |
| 2 | Epoxide Ring-Opening | Piperidine, BF₃·Et₂O, THF, 50°C | 50–60% |
| 3 | Acid-Base Neutralization | HCl (g), Diethyl Ether, 0°C | 85–90% |
| *Theoretical yields based on analogous reactions. |
Industrial Scalability Challenges
-
Purification: The mesityloxy group’s hydrophobicity complicates crystallization, necessitating chromatographic techniques or recrystallization from polar aprotic solvents .
-
Byproduct Formation: Competing reactions during epoxide ring-opening may generate regioisomers (e.g., 2-piperidin-1-yl derivatives), requiring careful optimization of stoichiometry and temperature .
Physicochemical and Pharmacokinetic Profiling
Solubility and Partitioning
As a hydrochloride salt, the compound exhibits moderate aqueous solubility (~10–20 mg/mL in water at 25°C) but remains highly lipophilic (calculated logP ≈ 3.5), favoring blood-brain barrier penetration .
Stability Under Physiological Conditions
-
pH-Dependent Degradation: The protonated piperidine nitrogen enhances stability in acidic environments (e.g., gastric fluid), but deprotonation at physiological pH may accelerate hydrolysis of the ether linkage .
-
Thermal Stability: Melting point data are unreported, but analogous hydrochloride salts typically decompose above 200°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume